3b-Cholesta-5,24-dien-3-ol 3b-Cholesta-5,24-dien-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19799125
InChI: InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1
SMILES:
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol

3b-Cholesta-5,24-dien-3-ol

CAS No.:

Cat. No.: VC19799125

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

3b-Cholesta-5,24-dien-3-ol -

Specification

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
IUPAC Name (10R,13R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1
Standard InChI Key AVSXSVCZWQODGV-WEWVNJLASA-N
Isomeric SMILES CC(CCC=C(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C
Canonical SMILES CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Introduction

Chemical Identity and Structural Features

3β-Cholesta-5,24-dien-3-ol (CAS 313-04-2) belongs to the cholestadienol family, with the systematic IUPAC name (3β)-cholesta-5,24-dien-3-ol. Its molecular formula is C₂₇H₄₄O, and it has a molecular weight of 384.64 g/mol . The compound’s structure features:

  • A tetracyclic steroid nucleus with trans-fused rings.

  • A hydroxyl group at the C-3 position in β-orientation.

  • Double bonds between C-5 and C-6 (Δ⁵) and C-24 and C-25 (Δ²⁴).

The InChIKey (AVSXSVCZWQODGV-DPAQBDIFSA-N) and SMILES (OC1CC2=CCC3C(CCC4(C)C(CCC34)C(C)CCC=C(C)C)C2(C)CC1) notations provide unambiguous identifiers for its stereochemistry . The Δ²⁴ double bond distinguishes it from cholesterol, conferring unique physicochemical properties, such as reduced membrane rigidity and altered interaction with lipid rafts .

Table 1: Physicochemical Properties of 3β-Cholesta-5,24-dien-3-ol

PropertyValueSource
Molecular Weight384.64 g/mol
XLogP38.3
Topological Polar SA20.2 Ų
Rotatable Bonds4
Hydrogen Bond Donors1

Biosynthesis and Metabolic Pathways

3β-Cholesta-5,24-dien-3-ol is a key intermediate in the Bloch pathway of cholesterol biosynthesis. It forms via the enzymatic reduction of cholesta-5,7,24-trien-3β-ol by Δ24-reductase in organisms such as vertebrates and yeast . Studies using rat liver microsomes and yeast homogenates demonstrate its production from mevalonic acid, with isotopic labeling confirming the retention of hydrogen at C-24 during synthesis .

Notably, the compound’s Δ²⁴ double bond is a substrate for the enzyme SC5D24 (sterol-C5-desaturase), which catalyzes its conversion to cholesterol in final steps. Genetic mutations in this pathway, such as those affecting Δ24-reductase, lead to desmosterolosis—a rare lipid storage disorder characterized by developmental anomalies and neurological deficits .

Physicochemical Behavior and Analytical Characterization

The hydrophobic nature of 3β-Cholesta-5,24-dien-3-ol (logP = 8.3) renders it insoluble in water but soluble in organic solvents like chloroform and hexane . Analytical methods for its detection include:

  • Gas Chromatography (GC): Kovats’ retention index (RI) of 3214 on an OV-1 column under isothermal conditions at 260°C .

  • Mass Spectrometry (MS): Characteristic fragments at m/z 368.3 (M⁺-H₂O) and 255.2 (steroid nucleus) .

  • Nuclear Magnetic Resonance (NMR): Key signals include δ 5.35 ppm (C-5 proton) and δ 5.15 ppm (C-24 proton) .

Table 2: Analytical Data for 3β-Cholesta-5,24-dien-3-ol

MethodConditionsKey Data
GCOV-1 column, 260°CRI = 3214
MSElectron ionizationm/z 384.6 (M⁺)
¹H NMRCDCl₃, 400 MHzδ 5.35 (1H, d, J=5 Hz)

Biological Roles and Pathological Implications

3β-Cholesta-5,24-dien-3-ol is a structural component of cell membranes, where it modulates fluidity and permeability. Unlike cholesterol, its Δ²⁴ unsaturation disrupts lipid packing, making membranes more permeable to ions and small molecules . Biologically, it serves as:

  • A precursor for steroid hormones and bile acids.

  • A ligand for liver X receptors (LXRs), influencing lipid metabolism genes .

In desmosterolosis, accumulated 3β-Cholesta-5,24-dien-3-ol disrupts myelination and neuronal migration, leading to severe phenotypes such as microcephaly and intellectual disability. Animal models show that desmosterol supplementation rescues developmental defects in Sc5d-null mice, underscoring its essential role in neurodevelopment .

Pharmacological and Industrial Applications

Despite its pathological associations, 3β-Cholesta-5,24-dien-3-ol has therapeutic potential:

  • Anticancer Agents: Derivatives inhibit hedgehog signaling in basal cell carcinoma .

  • Neuroprotective Compounds: Its ability to cross the blood-brain barrier makes it a candidate for drug delivery .

Industrially, the compound is synthesized for research reagents, with suppliers offering it at scales from 1 mg to 25 mg. Purity standards exceed 95% for pharmacopeial applications (e.g., Cholesterol EP Impurity B) .

Challenges and Future Directions

Current research gaps include:

  • Analytical Standardization: Lack of certified reference materials complicates quantification in biological matrices.

  • Pharmacokinetics: Limited data on absorption and metabolism in humans.

  • Synthetic Routes: Existing methods rely on costly enzymatic reduction; chemical synthesis remains inefficient .

Future studies should prioritize in vivo toxicology profiles and scalable production techniques to harness its therapeutic potential fully.

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